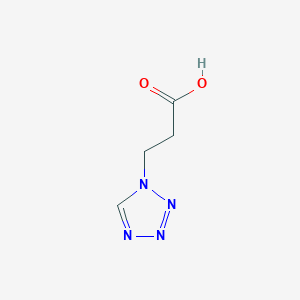

3-(1H-tetrazol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c9-4(10)1-2-8-3-5-6-7-8/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTYEYUOSFTJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361542 | |

| Record name | 3-(1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92614-86-3 | |

| Record name | 3-(1H-tetrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(1H-tetrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-(1H-tetrazol-1-yl)propanoic acid. This document details a plausible synthetic pathway, summarizes key characterization data, and explores potential biological activities based on related compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets.[1][2] this compound, with its characteristic tetrazole ring and a propanoic acid side chain, represents a scaffold with potential applications in various therapeutic areas, including metabolic diseases and inflammation.[3][4] This guide outlines a detailed methodology for its synthesis and characterization.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from commercially available reagents. The general strategy is based on the well-established alkylation of the tetrazole ring followed by hydrolysis of an ester.

Proposed Synthetic Pathway

The synthesis commences with the N-alkylation of 1H-tetrazole with an ethyl 3-halopropanoate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

digraph "Synthesis of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [arrowhead=open, fontname="Helvetica", fontsize=10];

// Reactants

tetrazole [label="1H-Tetrazole"];

halopropanoate [label="Ethyl 3-halopropanoate\n(X = Br, Cl)"];

base [label="Base (e.g., K2CO3)\nSolvent (e.g., DMF)"];

h2o [label="H2O, H+ or OH-"];

// Intermediates and Products

intermediate [label="Ethyl 3-(1H-tetrazol-1-yl)propanoate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

product [label="this compound", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Steps

{rank=same; tetrazole; halopropanoate; base} -> intermediate [label="Step 1: N-Alkylation"];

intermediate -> product [label="Step 2: Hydrolysis"];

}

Figure 2: A potential signaling pathway involving PPAR activation by a tetrazole-based ligand.

This hypothetical pathway illustrates how this compound, acting as a PPAR agonist, could initiate a cascade of events leading to changes in gene expression and ultimately influencing metabolic processes. It is important to note that this is a speculative pathway based on the activities of structurally related compounds, and experimental validation is required to confirm the actual biological targets and mechanisms of action for this specific molecule.

Conclusion

This technical guide provides a foundational understanding of the synthesis and potential characteristics of this compound. The proposed synthetic route offers a practical approach for its preparation, and the predicted characterization data serves as a reference for researchers. The exploration of potential biological activities highlights the promise of this compound in the field of drug discovery, particularly in the context of metabolic diseases. Further experimental investigation is warranted to fully elucidate its synthetic details, confirm its structure, and validate its biological functions.

References

"3-(1H-tetrazol-1-yl)propanoic acid" chemical formula and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)propanoic acid is a heterocyclic compound featuring a propanoic acid moiety attached to a tetrazole ring. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and modify physicochemical properties of a parent molecule. This document provides a comprehensive overview of the chemical formula, properties, and a plausible synthetic route for this compound, based on available chemical data.

Chemical Formula and Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₆N₄O₂ | [1] |

| Molecular Weight | 142.12 g/mol | |

| CAS Number | 92614-86-3 | [1] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available (estimated) | |

| Solubility | Data not available | |

| Predicted LogP | -0.52 |

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and commonly employed synthetic strategy involves a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis to yield the desired carboxylic acid.

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols based on general organic chemistry principles for the synthesis of tetrazole derivatives. These protocols would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Ethyl 3-(1H-tetrazol-1-yl)propanoate

This step involves a Michael addition of tetrazole to ethyl acrylate.

-

Reagents and Materials:

-

1H-Tetrazole

-

Ethyl acrylate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base

-

Acetonitrile (anhydrous)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a solution of 1H-tetrazole (1.0 equivalent) in anhydrous acetonitrile, add DBU (0.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the tetrazolate anion.

-

Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the DBU, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-(1H-tetrazol-1-yl)propanoate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis of Ethyl 3-(1H-tetrazol-1-yl)propanoate

This step converts the ethyl ester to the final carboxylic acid.

-

Reagents and Materials:

-

Ethyl 3-(1H-tetrazol-1-yl)propanoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M

-

Organic extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve ethyl 3-(1H-tetrazol-1-yl)propanoate (1.0 equivalent) in a mixture of THF and water.

-

Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 equivalents) to the ester solution.

-

Stir the mixture at room temperature and monitor the hydrolysis by TLC until all the starting ester is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization from a suitable solvent system if necessary.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Tetrazole-containing compounds, in general, have been investigated for a wide range of biological activities, including as antihypertensives, antibacterials, and anticancer agents. The specific activity of this compound would need to be determined through biological screening and in-depth pharmacological studies.

Logical Flow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a simple heterocyclic compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry. This guide provides its fundamental chemical properties and outlines a logical and plausible synthetic route. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential biological activities. The provided hypothetical experimental protocols can serve as a starting point for its synthesis and subsequent investigation.

References

"3-(1H-tetrazol-1-yl)propanoic acid" molecular weight and CAS number 92614-86-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)propanoic acid, with the CAS number 92614-86-3, is a heterocyclic organic compound. While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The tetrazole ring is a key feature, often employed as a bioisostere for a carboxylic acid group in drug design. This substitution can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. This guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the significance of this compound in research and development.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 92614-86-3 |

| Molecular Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.12 g/mol |

| Physical Form | Solid |

| SMILES String | O=C(O)CCN1N=NN=C1 |

| InChI Key | WMTYEYUOSFTJBH-UHFFFAOYSA-N |

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a plausible and commonly employed method for the synthesis of N-substituted tetrazoles involves the reaction of a primary amine with an orthoester and an azide source. A potential synthetic route is outlined below.

Proposed Synthesis of this compound

This synthesis can be conceptualized as a one-pot reaction involving 3-aminopropanoic acid, an orthoformate, and sodium azide in the presence of an acid catalyst.

Reaction Scheme:

-

Reactants: 3-aminopropanoic acid, Triethyl orthoformate, Sodium azide, Acetic acid (catalyst and solvent).

-

Reaction: The amino group of 3-aminopropanoic acid reacts with triethyl orthoformate and sodium azide in an acidic medium to form the tetrazole ring.

-

Work-up: The reaction mixture is typically cooled and then acidified to precipitate the product, which can then be purified by recrystallization.

A similar reaction has been described for the synthesis of other tetrazole-containing carboxylic acids, where an amino acid is heated with triethoxymethane and sodium azide in acetic acid[1].

Role in Drug Discovery and Development

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of novel pharmaceutical compounds. The tetrazole moiety is a well-established bioisostere of the carboxylic acid functional group. This means that replacing a carboxylic acid with a tetrazole ring can result in a molecule with similar biological activity but with improved pharmacokinetic properties.

Key advantages of using a tetrazole bioisostere include:

-

Increased Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.

-

Enhanced Lipophilicity: This can improve a drug's ability to cross cell membranes.

-

Improved Potency: The tetrazole group can form different and sometimes stronger interactions with biological targets.

-

Patentability: Introducing a tetrazole group can create a novel chemical entity.

Tetrazole derivatives have shown a wide range of biological activities, including antihypertensive, antimicrobial, and anticancer effects.

Visualizing a Potential Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a tetrazole derivative like this compound.

The Role of Tetrazoles as Carboxylic Acid Bioisosteres

The following diagram illustrates the concept of bioisosterism, where the tetrazole group in a drug candidate (Molecule B) replaces the carboxylic acid group (Molecule A), potentially leading to improved properties while maintaining the key interactions with a biological target.

References

An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)propanoic Acid: A Bioactive Small Molecule Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-tetrazol-1-yl)propanoic acid (TPA) is a small molecule of significant interest in medicinal chemistry. Primarily recognized for the bioisosteric relationship between its tetrazole ring and a carboxylic acid group, TPA serves as a versatile scaffold in the design of novel therapeutic agents. The tetrazole moiety offers advantages over a carboxylate group, including improved metabolic stability, enhanced lipophilicity, and a distinct electronic profile, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. While extensive biological data on TPA as a standalone bioactive agent is limited, its derivatives have shown promise in various therapeutic areas. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of TPA, with a focus on its role as a structural motif in drug discovery.

Chemical Properties and Identification

This compound is a solid organic compound with the following key identifiers:

| Property | Value | Reference |

| CAS Number | 92614-86-3 | [1] |

| Molecular Formula | C₄H₆N₄O₂ | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| SMILES | O=C(O)CCN1C=NN=N1 | [1] |

| InChI Key | WMTYEYUOSFTJBH-UHFFFAOYSA-N | [1] |

Synthesis Protocols

Method 1: Alkylation of 1H-Tetrazole with a Propanoic Acid Derivative

This method involves the nucleophilic substitution of a leaving group on a three-carbon chain with the nitrogen of the tetrazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-tetrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents), to the solution to deprotonate the tetrazole.

-

Alkylating Agent: Slowly add a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification of Ester: Purify the resulting ester by column chromatography on silica gel.

-

Hydrolysis: Hydrolyze the purified ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification).

-

Final Purification: Purify the final product, this compound, by recrystallization.

Method 2: Michael Addition of 1H-Tetrazole to an Acrylate

This approach utilizes the conjugate addition of the tetrazole nucleophile to an α,β-unsaturated carbonyl compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1H-tetrazole (1 equivalent) and a Michael acceptor such as acrylic acid or an acrylate ester (e.g., ethyl acrylate) (1.1 equivalents) in a polar solvent like ethanol or DMF.

-

Catalyst: Add a catalytic amount of a base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, neutralize the reaction mixture if necessary and remove the solvent. If an ester was used, purify it by column chromatography.

-

Hydrolysis (if necessary): If an acrylate ester was used as the starting material, hydrolyze the resulting ester to the carboxylic acid as described in Method 1.

-

Final Purification: Purify the final product by recrystallization.

Bioisosterism and Rationale for Use in Drug Design

The tetrazole ring of TPA is a well-established bioisostere of the carboxylic acid functional group. This substitution can significantly impact the physicochemical and biological properties of a molecule.

| Feature | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Significance in Drug Design |

| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity allows for comparable ionic interactions with biological targets. |

| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity can improve membrane permeability and oral bioavailability. |

| Metabolic Stability | Susceptible to phase II conjugation | Generally more resistant to metabolism | Can lead to a longer half-life and improved pharmacokinetic profile. |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Primarily an H-bond acceptor | Alters the hydrogen bonding pattern, which can affect target binding affinity and selectivity. |

| Size and Shape | Planar | Planar ring system | The tetrazole ring is larger, which can influence steric interactions at the binding site. |

The use of a tetrazole as a carboxylic acid mimetic is a common strategy in medicinal chemistry to overcome liabilities associated with the carboxyl group, such as rapid metabolism and poor oral absorption.

Potential Biological Activities and Applications

While direct experimental evidence for the biological activity of this compound is scarce in the public domain, its structural features suggest potential applications in several areas of drug discovery.

Use as a Linker in PROTACs and Other Bifunctional Molecules

The propanoic acid chain provides a flexible linker, while the tetrazole and carboxylic acid ends offer points for conjugation. This makes TPA an attractive building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules designed to bring two proteins into proximity.

Potential as a Non-Hydrolyzable Mimetic of O-phosphoserine

There is speculation that tetrazole-containing propanoic acids could act as non-hydrolyzable mimetics of O-phosphoserine.[2][3] The negatively charged tetrazole at physiological pH can mimic the phosphate group, while being resistant to cleavage by phosphatases. This suggests a potential role for TPA derivatives as inhibitors of protein-protein interactions mediated by phosphoserine binding domains or as phosphatase inhibitors.

In Silico ADME Profile (Predicted)

Due to the lack of experimental data for this compound, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are predicted based on its structure and data from similar tetrazole-containing molecules.

| ADME Property | Predicted Characteristic | Rationale |

| Oral Bioavailability | Moderate to Good | The increased lipophilicity of the tetrazole ring compared to a carboxylic acid may enhance absorption. The small size of the molecule is also favorable. |

| Blood-Brain Barrier (BBB) Permeability | Low | The presence of two polar, ionizable groups (carboxylic acid and tetrazole) is likely to limit passive diffusion across the BBB. |

| Metabolism | Likely to be metabolically stable | The tetrazole ring is generally resistant to metabolic degradation. The aliphatic chain may undergo some metabolism. |

| Excretion | Likely to be excreted renally | As a small, polar molecule, renal clearance is a probable route of elimination. |

| Plasma Protein Binding | Low to Moderate | The polar nature of the molecule may result in lower plasma protein binding. |

Conclusion

This compound is a valuable building block in medicinal chemistry, primarily owing to the advantageous properties of the tetrazole ring as a bioisostere for carboxylic acids. While its intrinsic biological activity is not well-documented, its utility as a scaffold for creating more complex molecules with tailored pharmacokinetic and pharmacodynamic profiles is evident. Future research into the synthesis of TPA derivatives and their evaluation in various biological assays, particularly in the areas of PROTACs and as mimetics of phosphorylated amino acids, is warranted to fully explore the potential of this versatile small molecule. Researchers and drug development professionals should consider TPA as a key component in their synthetic strategies for developing next-generation therapeutics.

References

- 1. This compound DiscoveryCPR 92614-86-3 [sigmaaldrich.com]

- 2. Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a phosphoserine mimetic prodrug with potent 14-3-3 protein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 3-(1H-tetrazol-1-yl)propanoic Acid Derivatives

This technical guide provides a comprehensive overview of the crystal structure of derivatives of 3-(1H-tetrazol-1-yl)propanoic acid, targeting researchers, scientists, and professionals in drug development. It consolidates crystallographic data, details experimental methodologies, and visualizes the workflow for structural analysis.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that are considered bio-isosteres of carboxylic acids.[1] Their conjugated structures serve as potent biological scaffolds, leading to their investigation in various pharmaceutical applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2] Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is crucial for rational drug design and for elucidating structure-activity relationships. This guide focuses on the crystallographic analysis of derivatives of this compound.

Crystallographic Data of a Representative Derivative

The following table summarizes the single-crystal X-ray diffraction data for a representative derivative, 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate .[3]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀N₄O₂·H₂O |

| Formula Weight | 236.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 24.001(4) Åb = 8.3769(19) Åc = 5.7455(11) Å |

| Unit Cell Volume | 1155.1(4) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | 0.10 mm⁻¹ |

| Crystal Size | 0.40 × 0.25 × 0.10 mm |

| Reflections Collected | 11450 |

| Independent Reflections | 1461 |

| Rint | 0.049 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.098 |

| Goodness-of-fit (S) | 1.11 |

Data sourced from Xiao et al., 2009.[3]

In this structure, the dihedral angle between the tetrazole and benzene rings is 63.24 (11)°. The crystal structure is stabilized by intramolecular O—H···N and O—H···O hydrogen bonds.[3]

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves several key experimental stages: synthesis, crystallization, and X-ray diffraction data collection and refinement.

The synthesis of tetrazole derivatives can be achieved through various methods. A common approach is the [3+2] cycloaddition reaction between a nitrile and an azide.[4]

General Procedure for the Synthesis of 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate: [3]

-

A mixture of the starting materials (specific reactants not detailed in the abstract) is prepared.

-

The reaction mixture is heated at 80°C for 3 hours.

-

After cooling to room temperature, the mixture is poured into 50 ml of 30% HCl.

-

The resulting white precipitate of the title compound is collected.

Alternative Synthesis of 1-Substituted Tetrazoles: [5] A general method for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles involves the reaction of amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)₃.

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Slow Evaporation Method: [3][6]

-

The synthesized compound is dissolved in a suitable solvent, such as ethanol.

-

The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.

-

Colorless crystals suitable for X-ray diffraction are formed.

General Considerations for Crystallization:

-

Solvent Selection: The choice of solvent is crucial and often determined empirically. Common solvents include ethanol, methanol, and tetrahydrofuran.[6][7]

-

Purity: The purity of the compound is paramount for successful crystallization. Recrystallization from a suitable solvent may be necessary to remove impurities.[7]

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected using a diffractometer, such as a Rigaku SCXmini or a Bruker Kappa Apex II, equipped with Mo Kα radiation.[3][8]

-

Data collection is typically performed at a controlled temperature, for instance, 293 K.[3]

-

Cell refinement and data reduction are performed using software packages like CrysAlisPro or Denzo-Scalepack.[8]

Structure Solution and Refinement: [3][8][9]

-

The crystal structure is solved using direct methods or intrinsic phasing methods with software such as SHELXT.[8]

-

The structure is then refined by full-matrix least-squares on F² using software like SHELXL.

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

An absorption correction (e.g., multi-scan) is applied to the data.[3]

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of tetrazole derivatives.

Caption: Workflow for Synthesis and Crystallographic Analysis.

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. The detailed structural data, obtained through rigorous experimental protocols, are fundamental for understanding their chemical and biological properties. This knowledge is instrumental for the rational design of novel therapeutic agents and other advanced materials. The methodologies and data presented in this guide serve as a foundational resource for researchers in the field of medicinal chemistry and materials science.

References

- 1. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sjpas.com [sjpas.com]

- 3. 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. medipol.edu.tr [medipol.edu.tr]

- 8. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 9. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies of Tetrazole-Containing Carboxylic Acids: A Computational Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid group with a 5-substituted-1H-tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution can significantly enhance a drug candidate's metabolic stability, bioavailability, and potency.[1][2][3] Tetrazoles, while not naturally occurring, offer a unique combination of physicochemical properties, including a pKa value and a planar, delocalized system that closely mimics the carboxylate group.[4][5][6] This guide delves into the theoretical and computational studies that underpin our understanding of these vital compounds, providing a framework for their rational design and development.

Theoretical studies, primarily employing quantum chemical calculations, have become indispensable for predicting the molecular properties and reactivity of tetrazole derivatives.[7][8] These computational approaches allow for the in-silico evaluation of various parameters, guiding synthetic efforts toward compounds with optimized characteristics for therapeutic applications, from antimicrobial and anticancer agents to corrosion inhibitors and high-energy materials.[1][7][8]

Core Concepts: Bioisosterism and Physicochemical Properties

The fundamental principle driving the use of tetrazoles in drug design is their role as a non-classical bioisostere of the carboxylic acid moiety.[2][9][10] This relationship is rooted in their comparable acidity and spatial structure, which allows the tetrazole group to engage in similar biological interactions as a carboxylic acid.[11] However, subtle differences in size, electronic distribution, and solvation properties can lead to significant changes in biological activity and pharmacokinetics.[2][12]

Computational models are crucial for dissecting these differences. For instance, studies have shown that while the tetrazole NH group is as ionizable as a carboxylic acid's COOH group, the tetrazole ring introduces more polar atoms, leading to a greater desolvation penalty and potentially lower membrane permeability compared to its carboxylic acid counterpart.[12]

Theoretical and Experimental Protocols

Quantum chemical calculations are the primary tool for the theoretical investigation of tetrazole derivatives. Density Functional Theory (DFT) is a widely used method, often with the B3LYP hybrid functional, for its balance of accuracy and computational cost.[7][13][14]

Typical Computational Workflow

A standard theoretical protocol for analyzing a novel tetrazole-containing carboxylic acid involves several key steps:

-

Structure Optimization : The initial step is to determine the lowest energy three-dimensional conformation of the molecule. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set, such as 6-31G or 6-311++G(2d,2p).[7][15] This process is crucial as molecular properties are highly sensitive to geometry.[14]

-

Frequency Calculations : Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.[15]

-

Property Calculations : With a validated structure, a range of electronic and physicochemical properties can be calculated. These include:

-

Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.[7]

-

Global Reactivity Descriptors : Parameters such as ionization potential, electron affinity, chemical hardness (η), softness (σ), electronegativity (χ), and the global electrophilicity index (ω) are derived from HOMO and LUMO energies to quantify the molecule's reactivity.[7]

-

Charge Distribution : Mulliken or Natural Bond Orbital (NBO) analysis is used to determine the partial atomic charges, providing insight into electrostatic interactions and potential sites for nucleophilic or electrophilic attack.[7]

-

Spectroscopic Properties : Theoretical IR and NMR spectra can be simulated to aid in the characterization of newly synthesized compounds.[8][15]

-

Quantitative Data from Theoretical Studies

Computational studies provide a wealth of quantitative data that can be used to compare different tetrazole derivatives and predict their behavior. The tables below summarize key parameters calculated for various tetrazole compounds using DFT methods.

Table 1: Calculated Electronic Properties of Tetrazole Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 5-Phenyltetrazole | DFT/B3LYP/6–311++G(2d,2p) | -7.42 | -0.82 | 6.60 | [7] |

| 5-Aminotetrazole | DFT/B3LYP/6–311++G(2d,2p) | -6.91 | -0.11 | 6.80 | [7] |

| 5-Mercapto-1-methyltetrazole | DFT/B3LYP/6–311++G(2d,2p) | -6.45 | -1.52 | 4.93 | [7] |

| 5-Carboxy-2H-tetrazole | B3LYP/6-31G | -8.57 | -2.18 | 6.39 | [14] |

Data extracted from studies on corrosion inhibition and gas-phase computations.[7][14]

Table 2: Calculated Heats of Formation (HOF) for Tetrazole Isomers

| Compound | Method | HOF (kcal/mol) | Note | Reference |

| 1H-Tetrazole | B3LYP/6-31G | 56.4 | - | [13] |

| 2H-Tetrazole | B3LYP/6-31G | 50.1 | More stable isomer | [13] |

| 1-Methyltetrazole | B3LYP/6-31G | 59.2 | - | [13] |

| 2-Methyltetrazole | B3LYP/6-31G | 51.5 | More stable isomer | [13] |

| 5-Methyltetrazole | B3LYP/6-31G* | 47.9 | C-substituted is more stable | [13] |

Calculations based on isodesmic reactions. The results consistently show that 2H-isomers and C-substituted tetrazoles are more stable than their corresponding 1H- and N-substituted isomers.[13]

Applications in Drug Development and Materials Science

The predictive power of these theoretical studies directly impacts several fields:

-

Medicinal Chemistry : By calculating properties like logD, pKa, and permeability, computational models can screen potential drug candidates, prioritizing those with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[12] Molecular docking studies further predict the binding interactions of tetrazole derivatives with biological targets, such as enzymes or receptors, guiding the design of more potent inhibitors.[10][16]

-

Materials Science : Tetrazole derivatives are nitrogen-rich, high-energy compounds.[8][17] Theoretical calculations of heats of formation and densities are critical for designing novel energetic materials, such as propellants and explosives, with desired performance and stability characteristics.[13][18]

-

Corrosion Inhibition : Quantum chemical parameters like HOMO/LUMO energies and Mulliken charges help explain the mechanism of corrosion inhibition.[7] A high EHOMO suggests a greater tendency to donate electrons to the metal surface, forming a protective layer, while a low ELUMO indicates a capacity to accept electrons, facilitating adsorption.[7]

Conclusion

Theoretical studies of tetrazole-containing carboxylic acids, driven by robust quantum chemical methods, provide profound insights into their structure, stability, and reactivity. This computational approach allows for the efficient screening and rational design of novel molecules with tailored properties. For professionals in drug development and materials science, leveraging these theoretical protocols is no longer just an academic exercise but a critical component of the innovation pipeline, accelerating the discovery of next-generation therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iosrjournals.org [iosrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-tetrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(1H-tetrazol-1-yl)propanoic acid. Given the limited publicly available quantitative data for this specific molecule, this document focuses on established methodologies and expected physicochemical properties based on its structural motifs—a carboxylic acid and a tetrazole ring. The protocols and data presentation formats provided herein are intended to serve as a robust framework for researchers undertaking the characterization of this and similar compounds.

Introduction to this compound

This compound, with the molecular formula C₄H₆N₄O₂, is a molecule of significant interest in medicinal chemistry.[1] Its structure features a propanoic acid chain attached to a 1H-tetrazole ring. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it mimics the acidic properties and hydrogen-bonding capabilities of a carboxylic acid while often conferring improved metabolic stability and bioavailability.[2][3] Tetrazoles are generally more resistant to metabolic degradation pathways that affect carboxylic acids.[4] Understanding the solubility and stability of this compound is therefore critical for its potential development as a therapeutic agent.

Compound Properties:

| Property | Value |

| CAS Number | 92614-86-3[1] |

| Molecular Formula | C₄H₆N₄O₂[1] |

| Molecular Weight | 142.12 g/mol [1] |

| Appearance | Solid (predicted)[1] |

Solubility Profile

Specific experimental solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, a systematic approach to determining its solubility is outlined below. The solubility is expected to be influenced by the polarity of the solvent, the pH of aqueous solutions, and the temperature.

Predicted Solubility Characteristics

-

Aqueous Solubility: As a molecule with both a polar tetrazole ring and a carboxylic acid group, it is expected to have some solubility in water. The solubility will be highly dependent on the pH, increasing significantly at pH values above its pKa as the carboxylate salt is formed.

-

Organic Solvent Solubility: Solubility in organic solvents will vary based on polarity. It is anticipated to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility in non-polar solvents like hexane is expected to be low.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[5]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Data Presentation for Solubility Studies

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Example Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Experimental Value |

| PBS (pH 7.4) | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Predicted Stability Characteristics

-

pH Stability: The compound's stability is expected to be pH-dependent. Tetrazole-containing angiotensin-II receptor antagonists have shown susceptibility to degradation under alkaline conditions.

-

Thermal Stability: As a solid, the compound is likely stable at ambient temperatures. In solution, elevated temperatures may accelerate hydrolytic degradation.

-

Photostability: The stability in the presence of light should be evaluated as aromatic heterocyclic rings can sometimes be susceptible to photodegradation.

-

Oxidative Stability: The potential for degradation in the presence of oxidizing agents should be assessed.

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study involves subjecting the compound to various stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the stock solution (e.g., at 70°C).

-

Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines, while a control sample is protected from light.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Data Presentation for Stability Studies

The results of forced degradation studies should be tabulated to show the extent of degradation under each condition.

Table 2: Example Forced Degradation Data for this compound

| Stress Condition | Time (hours) | Initial Assay (%) | Assay after Stress (%) | Degradation (%) | Degradants Formed (Peak Area %) |

| 0.1 N HCl (60°C) | 24 | 100 | Exp. Value | Calc. Value | List of degradants |

| 0.1 N NaOH (60°C) | 24 | 100 | Exp. Value | Calc. Value | List of degradants |

| 3% H₂O₂ (RT) | 24 | 100 | Exp. Value | Calc. Value | List of degradants |

| Heat (70°C) | 48 | 100 | Exp. Value | Calc. Value | List of degradants |

| Light (ICH Q1B) | 48 | 100 | Exp. Value | Calc. Value | List of degradants |

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental protocols.

Caption: Workflow for solubility determination using the shake-flask method.

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

While specific quantitative solubility and stability data for this compound are not readily found in the public domain, this guide provides the necessary framework for its comprehensive characterization. The provided experimental protocols for solubility determination and forced degradation studies are standard in the pharmaceutical industry and will yield the critical data required for drug development. The structural motifs suggest that its solubility will be pH-dependent and that it may be susceptible to alkaline hydrolysis. A thorough experimental evaluation as outlined is essential to fully understand the physicochemical profile of this promising compound.

References

An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)propanoic acid as a Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)propanoic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a propanoic acid tail attached to a tetrazole ring, makes it a valuable synthon for introducing the tetrazole moiety into larger molecules. The tetrazole group is a well-recognized bioisostere of the carboxylic acid functional group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in organic synthesis and drug design. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 92614-86-3 | |

| Molecular Formula | C4H6N4O2 | |

| Molecular Weight | 142.12 g/mol | |

| Appearance | Solid | |

| LogP | -0.52 | Commercial supplier data |

| Rotatable Bonds | 3 | Commercial supplier data |

| Purity | Typically ≥95% | Commercial supplier data |

| SMILES | O=C(O)CCN1C=NN=N1 | |

| InChI | 1S/C4H6N4O2/c9-4(10)1-2-8-3-5-6-7-8/h3H,1-2H2,(H,9,10) | |

| InChIKey | WMTYEYUOSFTJBH-UHFFFAOYSA-N |

Synthesis

A reliable and efficient synthesis of this compound is essential for its widespread use as a building block. A plausible and commonly employed method involves the reaction of a suitable amine with an orthoformate and an azide source.

Synthesis from β-Alanine

A likely synthetic route to this compound involves the reaction of β-alanine with triethyl orthoformate and sodium azide in an acidic medium, such as acetic acid. This method is analogous to the synthesis of other 1-substituted tetrazoles.[1][2]

Reaction Scheme:

References

The Ascendancy of a Bioisostere: An In-depth Technical Guide to the Discovery and History of Tetrazole-1-Acetic Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole ring, a unique five-membered heterocycle, has carved a significant niche in medicinal chemistry, primarily through its role as a metabolically stable bioisostere of the carboxylic acid group. This technical guide chronicles the discovery and historical development of tetrazole-1-acetic acid and its analogues, tracing their journey from chemical curiosities to indispensable scaffolds in modern drug discovery. We will delve into their synthesis, key therapeutic applications—most notably in cardiovascular medicine—and the structure-activity relationships that govern their biological function. This document provides detailed experimental protocols for seminal synthetic methods and presents quantitative data in structured formats to facilitate comparative analysis.

Introduction: The Emergence of a Privileged Scaffold

First synthesized by the Swedish chemist J. A. Bladin in 1885, the tetrazole ring remained a subject of academic interest for many decades.[1] It is a five-membered aromatic ring composed of one carbon and four nitrogen atoms, a structure that imparts unique physicochemical properties.[1][2] The true potential of tetrazole derivatives in medicinal chemistry began to be realized with the formalization of the concept of bioisosterism. The tetrazole group, particularly the 5-substituted-1H-tetrazole, was identified as an effective bioisostere for the carboxylic acid moiety.[1][2] This means it can mimic the acidic and electronic properties of a carboxylate in biological systems.[2] This substitution often leads to significant advantages, including increased metabolic stability, enhanced bioavailability, improved receptor binding affinity, and greater lipophilicity, making tetrazole-based compounds highly attractive for drug design.[1][3][4][5]

Tetrazole-1-acetic acid serves as a fundamental building block, anchoring the acidic tetrazole pharmacophore to various molecular scaffolds via a flexible acetic acid linker. Its analogues have been explored across a vast range of therapeutic areas, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive activities.[3][6]

The Angiotensin II Receptor Blockers (ARBs): A Paradigm of Success

The most prominent success story for tetrazole-1-acetic acid analogues lies in the development of Angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure. The discovery of Losartan, the first orally active, non-peptide ARB, was a landmark achievement that highlighted the critical role of the tetrazole ring.

In the development of ARBs, researchers sought to block the action of angiotensin II, a peptide hormone that causes vasoconstriction and subsequent increases in blood pressure, by antagonizing its type 1 (AT1) receptor.[7] Early non-peptide antagonists incorporated a carboxylic acid group to mimic the C-terminal carboxylate of angiotensin II. However, these compounds suffered from poor oral bioavailability. The breakthrough came when the carboxylic acid group was replaced with a tetrazole ring.[8] This bioisosteric replacement resulted in compounds like Losartan, which exhibited potent and specific AT1 receptor antagonism with excellent oral activity.[2] The tetrazole moiety in these "sartans" is crucial for binding to the target receptor, forming key interactions within the ligand-binding pocket.[2][7]

Mechanism of AT1 Receptor Binding

Docking studies and site-directed mutagenesis have elucidated the binding mechanism of tetrazole-containing ARBs. The acidic tetrazole ring interacts with positively charged residues within the AT1 receptor pocket, such as Lys199, Arginine, and Histidine residues.[7][8] While it occupies the same subsite as the carboxylate group of angiotensin II, the nature of the interaction is different. It is proposed to involve not a conventional salt bridge, but a unique lysine-aromatic interaction, alongside contacts with multiple other residues.[8] This distinct binding mode contributes to the high affinity and insurmountable antagonism observed with many tetrazole-based ARBs.

Caption: Binding of a tetrazole-based ARB to the AT1 receptor pocket.

Beyond Cardiovascular Disease: Other Therapeutic Applications

The utility of tetrazole-1-acetic acid analogues extends far beyond ARBs. The parent compound, 1H-tetrazole-1-acetic acid, is a known intermediate in the enzymatic synthesis of Cefazolin , a first-generation cephalosporin antibiotic used to treat bacterial infections.[9] Furthermore, derivatives have been synthesized and evaluated for a wide array of biological activities.

-

Antimicrobial Activity: Various tetrazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[10][11][12]

-

Anticancer Activity: Researchers have developed tetrazole-containing compounds that exhibit cytotoxicity against various cancer cell lines.[6]

-

Anti-inflammatory Activity: Some analogues have demonstrated significant anti-inflammatory properties in preclinical models.[6][10]

-

Antidiabetic Activity: Tetrazole derivatives are being investigated as inhibitors of targets relevant to diabetes, such as protein tyrosine phosphatase 1B (PTP1B) and aldose reductase.[13]

Synthesis and Experimental Protocols

The synthesis of tetrazole-1-acetic acid and its analogues can be achieved through several routes. The most versatile and widely used method is the [2+3] cycloaddition reaction between a nitrile and an azide.[3]

Protocol 1: Synthesis of 1H-Tetrazole-1-acetic acid from Glycine

This method involves the reaction of glycine, an orthoformate, and an azide source.[14]

Materials:

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

Glycine

-

Triethyl orthoformate

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

A mixture of sodium azide (0.3 mol) and glacial acetic acid (125 ml) is stirred under a nitrogen atmosphere and heated to 55°C.[14]

-

Once the solids have mostly dissolved (approx. 15 minutes), glycine (0.25 mol) and triethyl orthoformate (0.27 mol) are added to the reaction mixture.[14]

-

The mixture is maintained at 50-55°C with continuous stirring under nitrogen for 6 hours.[14]

-

After cooling to room temperature, the mixture is acidified with concentrated HCl (25 ml).[14]

-

The mixture is then evaporated to dryness under reduced pressure.[14]

-

The resulting residue is extracted multiple times with ethyl acetate (4 x 100 ml).[14]

-

The combined ethyl acetate extracts are evaporated to yield the crude 1H-tetrazole-1-acetic acid, which can be further purified by recrystallization. The product typically has a melting point of 121-127°C.[14]

Caption: General workflow for the synthesis of 1H-tetrazole-1-acetic acid.

Protocol 2: Synthesis of Ethyl 1H-Tetrazole-1-acetate via Trimethylsilyl Azide

This alternative procedure often provides higher yields and can be advantageous as it avoids the potential for free hydrazoic acid formation under acidic conditions.[15][16]

Materials:

-

Trimethylsilyl azide (TMS-N₃)

-

Glycine ethyl ester hydrochloride

-

Trimethyl orthoformate

-

Glacial acetic acid

-

Anhydrous sodium acetate

Procedure:

-

Trimethylsilyl azide (prepared separately or obtained commercially) is mixed with trimethyl orthoformate (0.49 K mol), glacial acetic acid (56.1 kg), anhydrous sodium acetate (14.6 kg), and glycine ethyl ester hydrochloride (0.18 K mol).[15]

-

The mixture is slowly heated to 70°C with stirring and maintained at this temperature for 3 hours.[15]

-

After the reaction is complete, the mixture is cooled.[15]

-

The product, ethyl 1H-tetrazole-1-acetate, is isolated via extraction with a suitable solvent.[15]

-

The resulting ester can be saponified using standard procedures (e.g., treatment with aqueous base followed by acidification) to yield the free 1H-tetrazole-1-acetic acid.[15]

Quantitative Data Summary

The biological activity of tetrazole-1-acetic acid analogues is highly dependent on the substitutions on the core scaffold. The following tables summarize representative data from the literature for different classes of compounds.

Table 1: In Vitro AT1 Receptor Binding Affinity of Losartan and Analogues

| Compound | R Group Modification | AT1 Receptor Binding Affinity (IC₅₀, nM) | Reference |

|---|---|---|---|

| Losartan | Standard biphenyl-tetrazole | ~19-25 | [17] |

| Carboxylate Analogue | Tetrazole replaced with -COOH | Reduced affinity | [8] |

| N-5 Acetic Acid Ester | Acetic acid ester at N-5 | Increased activity | [17] |

| N-5 Acetamide | N,N-diethylacetamide at N-5 | Potency superior to Losartan |[17] |

Table 2: Antimicrobial Activity of Selected Tetrazole Derivatives

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Tetrazole Schiff Bases | E. coli | 12.5 - 50 | [12] |

| Tetrazole Schiff Bases | S. aureus | 25 - 100 | [12] |

| 5-thio-substituted tetrazoles | Various bacteria/fungi | Moderate activity | [12] |

| N-ribofuranosyl tetrazoles | E. coli, S. aureus | 13.37 - 15.06 µM |[3] |

Conclusion and Future Outlook

From its initial discovery to its establishment as a premier carboxylic acid bioisostere, the history of tetrazole-1-acetic acid and its analogues is a testament to the power of molecular modification in drug design. The unparalleled success of the ARB class of antihypertensives has firmly cemented the tetrazole moiety as a privileged structure in medicinal chemistry. The synthetic versatility and favorable physicochemical properties of these compounds continue to inspire their application in diverse therapeutic areas. Ongoing research focuses on incorporating the tetrazole scaffold into novel molecular architectures and exploring new biological targets. The rich history and proven track record of tetrazole-1-acetic acid analogues ensure they will remain a cornerstone of drug discovery efforts for the foreseeable future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H-Tetrazole-1-acetic acid | 21732-17-2 [chemicalbook.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. chemistryjournals.net [chemistryjournals.net]

- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. EP0012230B1 - Process for producing 1h-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 16. EP0012230A1 - Process for producing 1H-tetrazole-1 acetic acid and its esters - Google Patents [patents.google.com]

- 17. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 3-(1H-tetrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functional versatility make them promising candidates for various applications, including drug delivery. This document provides a detailed overview of the synthesis of MOFs utilizing the bifunctional ligand, 3-(1H-tetrazol-1-yl)propanoic acid. While specific experimental data for MOFs synthesized with this exact ligand is not extensively available in the public domain, this document outlines generalized protocols based on the synthesis of related tetrazole-containing MOFs. These protocols are intended to serve as a foundational guide for researchers to develop specific synthetic procedures.

Introduction to this compound in MOF Synthesis

The ligand this compound is a promising candidate for the construction of novel MOFs. Its structure incorporates both a tetrazole ring and a carboxylic acid group, offering multiple coordination sites for metal ions. The tetrazole group, with its four nitrogen atoms, can engage in various coordination modes, while the carboxylate group provides a classic binding site for forming stable metal-carboxylate clusters. This dual functionality allows for the potential formation of MOFs with diverse topologies and chemical properties. The flexible propanoic acid chain can also influence the final framework structure, potentially leading to materials with interesting pore geometries suitable for drug encapsulation and controlled release.

Generalized Synthetic Methodologies

Several synthetic methods can be employed for the synthesis of MOFs using tetrazole-based carboxylic acid ligands. The choice of method can significantly impact the crystallinity, morphology, and properties of the resulting MOF. Common methods include solvothermal synthesis, hydrothermal synthesis, and room temperature synthesis.

Solvothermal/Hydrothermal Synthesis

Solvothermal and hydrothermal syntheses are the most common methods for preparing crystalline MOFs. These techniques involve heating a mixture of the metal salt, the organic ligand, and a solvent (or water in the case of hydrothermal synthesis) in a sealed vessel at elevated temperatures. The increased temperature and pressure facilitate the dissolution of reactants and promote the formation of well-defined crystals.

Table 1: Generalized Reaction Parameters for Solvothermal/Hydrothermal Synthesis

| Parameter | Typical Range | Notes |

| Metal Salt | Various (e.g., Zn(NO₃)₂, Cu(NO₃)₂, ZrCl₄) | Choice of metal will influence the coordination geometry and final structure. |

| Ligand:Metal Molar Ratio | 1:1 to 2:1 | This ratio can affect the dimensionality and topology of the resulting framework. |

| Solvent | DMF, DEF, DMAc, Ethanol, Water | The polarity and boiling point of the solvent can influence crystal growth. |

| Temperature | 80 - 180 °C | Higher temperatures can lead to denser phases. |

| Reaction Time | 12 - 72 hours | Longer reaction times may be necessary for the growth of large single crystals. |

| pH | 3 - 7 | The pH can be adjusted using acids (e.g., HCl, HNO₃) or bases (e.g., NaOH, triethylamine) to influence the deprotonation of the ligand and the coordination environment of the metal. |

Room Temperature Synthesis

Room temperature synthesis offers a more energy-efficient and environmentally friendly alternative to solvothermal methods. This approach typically involves the slow diffusion of reactants or the use of a suitable base to facilitate the deprotonation of the ligand and subsequent coordination to the metal center at ambient temperature.

Table 2: Generalized Reaction Parameters for Room Temperature Synthesis

| Parameter | Typical Range | Notes |

| Metal Salt | Various (e.g., Zn(OAc)₂, Cu(OAc)₂) | Acetate salts are often used due to their moderate solubility. |

| Ligand:Metal Molar Ratio | 1:1 to 2:1 | Stoichiometry is crucial for controlling the final product. |

| Solvent | DMF, Ethanol, Methanol | A solvent system that allows for the dissolution of both reactants is required. |

| Base | Triethylamine, Pyridine, NaOH | A base is often necessary to deprotonate the carboxylic acid and/or the tetrazole N-H group. |

| Reaction Time | 24 - 96 hours | Slower reaction kinetics at room temperature may require longer reaction times. |

Experimental Protocols (Generalized)

The following protocols are generalized procedures for the synthesis of a hypothetical MOF using this compound and a divalent metal salt (e.g., Zinc Nitrate). Researchers should optimize these conditions for their specific experimental setup.

Protocol 3.1: Solvothermal Synthesis of a Zn-based MOF

-

Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).

-

Metal Salt Addition: To this solution, add 0.1 mmol of Zn(NO₃)₂·6H₂O.

-

Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

Cooling: Allow the oven to cool down to room temperature naturally.

-

Product Isolation: Collect the crystalline product by decanting the mother liquor.

-

Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum at 60 °C for 12 hours.

Protocol 3.2: Room Temperature Synthesis of a Cu-based MOF

-

Ligand Solution: In a 50 mL beaker, dissolve 0.2 mmol of this compound in 20 mL of ethanol.

-

Base Addition: Add 0.2 mmol of triethylamine to the ligand solution and stir for 10 minutes.

-

Metal Solution: In a separate beaker, dissolve 0.2 mmol of Cu(OAc)₂·H₂O in 20 mL of ethanol.

-

Mixing: Slowly add the metal solution to the ligand solution under constant stirring.

-

Crystallization: Cover the beaker with parafilm and allow the mixture to stand at room temperature for 72 hours.

-

Product Collection: Collect the resulting precipitate by filtration.

-

Washing: Wash the product with ethanol (3 x 15 mL).

-

Drying: Dry the product in a desiccator over silica gel.

Characterization of the Synthesized MOF

A comprehensive characterization of the synthesized material is crucial to confirm its structure, porosity, and stability.

Table 3: Recommended Characterization Techniques

| Technique | Purpose | Expected Information |

| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the bulk sample. | A diffraction pattern that can be compared to simulated patterns from single-crystal data. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure. | Unit cell parameters, space group, bond lengths, bond angles, and pore dimensions. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and identify solvent loss. | Decomposition temperature, presence of coordinated and guest solvent molecules. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | Shifts in the vibrational frequencies of the carboxylate and tetrazole groups upon coordination. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity and surface area of the activated MOF. | BET surface area, pore volume, and pore size distribution. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the organic ligand after MOF digestion. | ¹H and ¹³C NMR spectra of the digested MOF to verify the ligand integrity. |

Potential Applications in Drug Delivery

MOFs synthesized from this compound hold potential for drug delivery applications due to several key features:

-

High Porosity: The porous nature of MOFs allows for the encapsulation of therapeutic molecules.

-

Tunable Pore Size: The pore size can potentially be tuned by varying the synthesis conditions or the metal center, enabling the loading of drugs of different sizes.

-

Biocompatibility: The choice of biocompatible metals (e.g., Zn, Fe, Zr) and organic ligands is crucial for in vivo applications.

-

Controlled Release: The release of the encapsulated drug can be triggered by various stimuli such as pH, temperature, or the presence of specific ions in the biological environment. The protonation/deprotonation of the uncoordinated nitrogen atoms in the tetrazole ring or the carboxylate group could be sensitive to pH changes, facilitating pH-responsive drug release.

Visualizing the Workflow and Concepts

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of MOFs.

Diagram 2: Logical Relationship in MOF Design for Drug Delivery

Caption: Key factors influencing MOF design for drug delivery.

Application Notes and Protocols: 3-(1H-tetrazol-1-yl)propanoic Acid as a Ligand for Transition Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1H-tetrazol-1-yl)propanoic acid is a bifunctional organic ligand possessing both a tetrazole ring and a carboxylic acid group. This unique combination of a nitrogen-rich heterocycle and a carboxylate moiety makes it an excellent candidate for the construction of novel transition metal complexes. The tetrazole group can coordinate to metal centers through its nitrogen atoms, while the carboxylate group can bind in various modes (monodentate, bidentate, bridging), leading to the formation of diverse and structurally interesting coordination polymers and discrete complexes.[1] These complexes are of significant interest due to their potential applications in catalysis, materials science, and particularly in the development of new therapeutic agents, including anticancer drugs.[1] This document provides an overview of the applications and detailed protocols for the synthesis and characterization of transition metal complexes involving this compound.

Potential Applications

Transition metal complexes incorporating tetrazole-carboxylate ligands have shown promise in several key areas of research and development:

-

Anticancer Agents: The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved pharmacological properties.[2] Complexes of transition metals like cobalt and zinc with tetrazole-carboxylate ligands have demonstrated significant cytotoxicity against various cancer cell lines, such as HeLa (human cervical cancer), HepG2 (human liver cancer), and Huh7 (human liver cancer).[1] The coordination of the ligand to the metal ion can enhance the overall anticancer activity of the resulting complex.[1]

-

Catalysis: The structural versatility and the presence of multiple coordination sites in complexes of this compound make them potential candidates for catalytic applications. The metal centers in these complexes can act as Lewis acids, while the ligand framework can be tailored to influence the steric and electronic environment around the active site.

-

Coordination Polymers and MOFs: The ability of the ligand to bridge multiple metal centers through both the tetrazole and carboxylate groups allows for the construction of one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, which is valuable for gas storage and separation, as well as potential for applications in sensing and catalysis.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of transition metal complexes with this compound, based on methodologies reported for similar tetrazole-carboxylate ligands.[1]

Protocol 1: Synthesis of a Generic Transition Metal Complex of this compound

Objective: To synthesize a transition metal (e.g., Co(II), Cu(II), Zn(II)) complex with this compound.

Materials:

-

This compound (Ligand, H-TPA)

-

Transition metal salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(OAc)₂·2H₂O)

-

Solvent (e.g., Methanol, Ethanol, Dimethylformamide (DMF), Water)

-

Base (optional, e.g., NaOH, triethylamine)

-

Standard laboratory glassware and equipment (magnetic stirrer, reflux condenser, filtration apparatus)

Procedure:

-

Ligand Solution Preparation: Dissolve this compound (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of methanol). Gentle heating may be required to achieve complete dissolution.

-

Metal Salt Solution Preparation: In a separate flask, dissolve the transition metal salt (e.g., 0.5 mmol) in the same solvent (e.g., 10 mL of methanol).

-

Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

-

pH Adjustment (Optional): If deprotonation of the carboxylic acid is desired to facilitate coordination, a stoichiometric amount of a base (e.g., 1 mmol of NaOH in water or triethylamine in methanol) can be added dropwise to the ligand solution before the addition of the metal salt.

-